![molecular formula C13H9FN4O B5520049 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole](/img/structure/B5520049.png)
5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole
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Description
Synthesis Analysis
The synthesis of tetrazole derivatives, including compounds similar to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole, involves various synthetic routes, often starting from cyanophenols or halophenols as main materials. A common method includes the reaction with sodium azide in the presence of suitable solvents and catalysts under controlled conditions to achieve high yields of the desired tetrazole derivatives (Wang et al., 2012).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is typically characterized using X-ray crystallography, revealing details about the crystalline form, space group, and cell parameters. The structure often shows that the tetrazole ring is essentially planar, with the substituent groups such as aryl rings at the 1- and 5-positions showing varying degrees of conjugation or twist relative to the tetrazole plane. Weak intermolecular interactions, such as C–H⋯O and C–H⋯N hydrogen bonds, are common, contributing to the stability of the crystal structure (Al-Hourani et al., 2020).
Scientific Research Applications
1. Fluorescent Probes Sensing pH and Metal Cations
A study by Tanaka et al. (2001) investigated compounds structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole for their potential use as fluorescent probes. This research found that these compounds were sensitive to pH changes and selectively reacted with metal cations, offering utility in detecting magnesium and zinc ions (Tanaka et al., 2001).
2. Structural Analysis of Substituted Pyrazolines
Chopra et al. (2007) conducted a study on compounds related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole, exploring their structural properties and interactions. This research provided insights into the conformation and intermolecular interactions of such compounds, which is valuable for understanding their behavior in various applications (Chopra et al., 2007).
3. Bio-Imaging Fluorescent Probe
Ye et al. (2014) synthesized a fluorogenic chemosensor for Al3+ detection, which could potentially be used for bio-imaging in human cervical HeLa cancer cell lines. This research highlights the application of such compounds in medical imaging and diagnostics (Ye et al., 2014).
4. Anaerobic Transformation in Environmental Studies
Genthner et al. (1989) used fluorophenols, similar to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole, to study the anaerobic transformation of phenol to benzoate. This research has implications for understanding environmental degradation processes (Genthner et al., 1989).
5. Investigation into Biological Activity of Thiadiazole Derivatives
Budziak et al. (2019) explored the spectroscopic, theoretical, and biological aspects of 1,3,4-thiadiazole derivatives. This research sheds light on the potential pharmaceutical applications of compounds structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole (Budziak et al., 2019).
6. Protein Fluorescence Labeling
Martínez-Aguirre et al. (2021) studied the complexation of phenylboronic acid with amino phenolic compounds for non-covalent protein fluorescence labeling. This research is relevant for understanding how similar compounds can be used in biochemical labeling and probing (Martínez-Aguirre et al., 2021).
7. Antitumor Activity
Leong et al. (2004) investigated the antitumor properties of certain benzothiazole derivatives, which are structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole. This study contributes to the understanding of the potential use of such compounds in cancer treatment (Leong et al., 2004).
properties
IUPAC Name |
5-(4-fluorophenoxy)-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTULNQMBGZQBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327074 |
Source
|
Record name | 5-(4-fluorophenoxy)-1-phenyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789019 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
634178-26-0 |
Source
|
Record name | 5-(4-fluorophenoxy)-1-phenyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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